molecular formula C22H29F3O4 B13022572 (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate

(2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate

Cat. No.: B13022572
M. Wt: 414.5 g/mol
InChI Key: FOMPFMRYPHGRIE-MSOLQXFVSA-N
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Description

(2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a benzyl group, a tert-butyl group, a cyclopropylmethyl group, and a trifluoropropyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate can be achieved through a multi-step organic synthesis process. The key steps involve:

    Formation of the succinate backbone: This can be achieved through a Michael addition reaction, where a suitable Michael acceptor is reacted with a nucleophile.

    Introduction of the benzyl group: This step can be performed using a benzyl halide in the presence of a base, such as sodium hydride, to form the benzylated intermediate.

    Addition of the tert-butyl group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclopropylmethyl group attachment: This can be achieved through a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a strong base.

    Incorporation of the trifluoropropyl group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclopropylmethyl groups, to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the succinate backbone to form alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzyl alcohol, cyclopropylmethyl ketone, trifluoropropyl carboxylic acid.

    Reduction: Benzyl alcohol, tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its unique structure allows for the study of protein-ligand interactions.

Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

    Specialty Chemicals: It can be used in the production of specialty chemicals with specific applications in various industries.

Mechanism of Action

The mechanism of action of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate: Unique due to the presence of the trifluoropropyl group.

    (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(propyl)succinate: Lacks the trifluoropropyl group, resulting in different chemical properties.

    (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(methyl)succinate: Contains a methyl group instead of the trifluoropropyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoropropyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from similar compounds. This uniqueness allows for specific applications in fields such as drug development and material science.

Properties

Molecular Formula

C22H29F3O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S,3R)-2-(cyclopropylmethyl)-3-(3,3,3-trifluoropropyl)butanedioate

InChI

InChI=1S/C22H29F3O4/c1-21(2,3)29-20(27)18(13-15-9-10-15)17(11-12-22(23,24)25)19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17-18H,9-14H2,1-3H3/t17-,18+/m1/s1

InChI Key

FOMPFMRYPHGRIE-MSOLQXFVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1CC1)[C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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